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Compound of Interest

Compound Name: SC209 intermediate-2

Cat. No.: B12394616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analogue of the

natural marine tripeptide hemiasterlin. It functions as a highly effective tubulin polymerization

inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its primary

application in oncology is as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), most

notably in Luveltamab tazevibulin (STRO-002). A key advantage of SC209 is its reduced

susceptibility to efflux by the P-glycoprotein 1 (P-gp) drug pump, making it a promising agent

for overcoming multidrug resistance in cancer therapy. This guide provides a comprehensive

overview of the available technical data on SC209, including its mechanism of action,

cytotoxicity, relevant experimental protocols, and the signaling pathways it modulates.

A Note on "SC209 intermediate-2": Extensive searches of public scientific literature and

chemical databases did not yield any specific information on a compound or precursor

designated "SC209 intermediate-2." This name is likely an internal, non-public designation for

a step in the synthesis of SC209. This guide will therefore focus on the final active compound,

SC209, and its derivatives.

SC209: Core Compound Profile
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Property Description

Chemical Name 3-Aminophenyl Hemiasterlin

Synonyms SC209

Compound Type Synthetic analogue of Hemiasterlin (tripeptide)

Primary Mechanism Tubulin Polymerization Inhibitor

Binding Site Vinca domain of tubulin

Primary Application
Cytotoxic payload for Antibody-Drug Conjugates

(ADCs)

Key Derivative
Luveltamab tazevibulin (STRO-002), an anti-

folate receptor alpha (FolRα) ADC

Key Feature

Reduced potential for drug efflux via P-

glycoprotein 1 (P-gp) drug pump compared to

other tubulin-targeting payloads.[1]

Quantitative Data: In Vitro Cytotoxicity of SC209
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory

concentration (IC50) of SC209 as a free molecule in various human cancer cell lines.
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Cell Line Cancer Type
IC50/EC50
(nmol/L)

Assay
Duration

Reference

Igrov1 Ovarian Cancer 3.6 120 h [2]

KB Cervical Cancer 3.9 120 h [2]

OVCAR3 Ovarian Cancer 0.2 Not Specified [3]

COV362 Ovarian Cancer 0.3 Not Specified [3]

OVCAR8 Ovarian Cancer 0.5 Not Specified

EKVX
Non-Small Cell

Lung Cancer
1.1 Not Specified

NCI-H226
Non-Small Cell

Lung Cancer
1.1 Not Specified

NCI-H460
Non-Small Cell

Lung Cancer
0.6 Not Specified

MDA-MB-468
Triple-Negative

Breast Cancer
0.4 Not Specified

MFE-296
Endometrial

Cancer
9.2 Not Specified

Mechanism of Action and Signaling Pathways
SC209 exerts its cytotoxic effects by directly interfering with microtubule dynamics. As a tubulin

polymerization inhibitor, it binds to the Vinca domain on β-tubulin, preventing the assembly of

αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network has

profound downstream effects on cellular processes, particularly in rapidly dividing cancer cells.

Cell Cycle Arrest
The primary consequence of microtubule disruption is the inability to form a functional mitotic

spindle, which is essential for chromosome segregation during mitosis. This activates the

spindle assembly checkpoint (SAC), leading to a robust arrest of the cell cycle in the G2/M

phase.
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Induction of Apoptosis
Prolonged mitotic arrest induced by SC209 triggers programmed cell death (apoptosis). The

signaling cascade is complex and involves several key pathways:

Bcl-2 Family Phosphorylation: Microtubule disruption leads to the phosphorylation and

inactivation of anti-apoptotic proteins like Bcl-2, which promotes the release of pro-apoptotic

factors from the mitochondria.

JNK/c-Jun Pathway Activation: The stress induced by mitotic arrest activates the c-Jun N-

terminal kinase (JNK) signaling pathway, which can promote apoptosis.

Caspase Activation: The culmination of these signals leads to the activation of the caspase

cascade (including caspase-9 and caspase-3), which executes the apoptotic program by

cleaving key cellular substrates.

NF-κB Inhibition: Some studies suggest that microtubule-disrupting agents can sensitize

cells to apoptosis by suppressing DNA damage-induced NF-κB DNA-binding activity.

Signaling Pathway Diagram
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SC209 Mechanism of Action Pathway
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Experimental Protocols
This section provides generalized protocols for key experiments used to characterize SC209

and its derivatives. These should be adapted and optimized for specific cell lines and

experimental conditions.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a

cell-free system. Polymerization increases the turbidity of the solution, which can be measured

spectrophotometrically.

Materials:

Lyophilized, high-purity (>99%) bovine brain tubulin

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (10 mM)

Glycerol

SC209 stock solution (in DMSO)

Positive control (e.g., Colchicine, Nocodazole) and vehicle control (DMSO)

Pre-chilled, 96-well half-area microplates

Temperature-controlled microplate reader (340 nm absorbance)

Workflow:

Tubulin Polymerization Assay Workflow

Detailed Steps:

Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix

by reconstituting lyophilized tubulin in General Tubulin Buffer on ice. Add glycerol to the final

desired concentration (e.g., 10%). Keep on ice.
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Compound Plating: Prepare serial dilutions of SC209, positive control, and vehicle control in

General Tubulin Buffer at 10x the final desired concentration. Pipette 10 µL of each dilution

into the appropriate wells of the 96-well plate.

Initiation: Just before starting the assay, add GTP to the tubulin polymerization mix to a final

concentration of 1 mM. To initiate polymerization, add 90 µL of this complete, cold tubulin mix

to each well containing the test compounds.

Data Acquisition: Immediately place the plate in the 37°C microplate reader and begin kinetic

measurements of absorbance at 340 nm every 60 seconds for 60-90 minutes.

Data Analysis: Plot absorbance versus time. Determine the maximum rate of polymerization

(Vmax) and the final plateau absorbance. Calculate the percentage of inhibition for each

SC209 concentration relative to the vehicle control to determine the IC50 value.

Cell Viability / Cytotoxicity Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to a purple formazan product.

Materials:

Cancer cell line of interest

Complete cell culture medium

SC209 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

96-well cell culture plates

Microplate reader (570 nm absorbance)
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Detailed Steps:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old

medium from the cells and add 100 µL of the compound-containing medium to each well.

Include vehicle-only wells as a control.

Incubation: Incubate the plates for the desired exposure time (e.g., 72-120 hours) at 37°C in

a 5% CO₂ incubator.

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for an additional

2-4 hours at 37°C, allowing formazan crystals to form.

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the logarithm of the SC209

concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.

Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on

their DNA content.

Materials:

Cancer cell line of interest

SC209 stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Detailed Steps:

Treatment: Seed cells and treat with various concentrations of SC209 (and a vehicle control)

for a specified time (e.g., 24 hours).

Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension,

discard the supernatant, and wash the cell pellet with cold PBS.

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing,

add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or

overnight).

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room

temperature in the dark.

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data

from at least 10,000 events per sample.

Data Analysis: Use appropriate software to generate DNA content histograms. Quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine the

extent of G2/M arrest.

Derivatives and Clinical Applications
The most prominent application of SC209 is as a cytotoxic payload in the ADC Luveltamab

tazevibulin (STRO-002).

Antibody: SP8166, a human IgG1 antibody targeting Folate Receptor Alpha (FolRα).

Linker: A stable, cleavable valine-citrulline linker (part of the SC239 linker-warhead

construct).

Payload: SC209 (3-Aminophenyl Hemiasterlin).
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Mechanism: STRO-002 binds to FolRα on the surface of cancer cells, is internalized, and

trafficked to the lysosome. There, the linker is cleaved, releasing the active SC209 payload

directly inside the target cell.

Clinical Status: STRO-002 is in clinical trials for FolRα-expressing malignancies, including

ovarian and endometrial cancers, and has shown encouraging efficacy in heavily pretreated

patient populations.

The development of STRO-002 utilizes a site-specific conjugation technology, resulting in a

homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately 4, which contributes

to its predictable pharmacokinetic profile and favorable therapeutic window.

Conclusion
SC209 (3-Aminophenyl Hemiasterlin) is a potent tubulin polymerization inhibitor with significant

potential in oncology, primarily as a payload in next-generation ADCs. Its ability to circumvent

P-gp-mediated resistance addresses a critical challenge in cancer chemotherapy. The clinical

development of its derivative, Luveltamab tazevibulin (STRO-002), highlights the therapeutic

promise of this cytotoxic agent. Further research into novel derivatives and combination

therapies may continue to expand its utility in treating a range of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12394616#sc209-intermediate-2-and-its-derivatives-
in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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